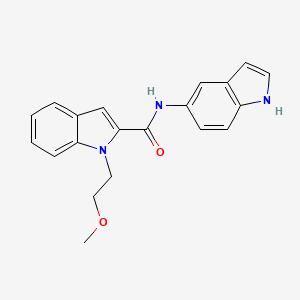

N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14777763

Molecular Formula: C20H19N3O2

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19N3O2 |

|---|---|

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | N-(1H-indol-5-yl)-1-(2-methoxyethyl)indole-2-carboxamide |

| Standard InChI | InChI=1S/C20H19N3O2/c1-25-11-10-23-18-5-3-2-4-15(18)13-19(23)20(24)22-16-6-7-17-14(12-16)8-9-21-17/h2-9,12-13,21H,10-11H2,1H3,(H,22,24) |

| Standard InChI Key | CZPUKUWJFFEGFA-UHFFFAOYSA-N |

| Canonical SMILES | COCCN1C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)NC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture

The compound features two indole rings: a 1H-indol-5-yl group attached via a carboxamide bond to the second indole moiety, which is substituted at the N1 position with a 2-methoxyethyl chain (Fig. 1) . The molecular formula is C₁₉H₂₀N₃O₂, with a molecular weight of 329.39 g/mol. Key functional groups include:

-

Indole rings: Contributing π-π stacking capabilities and hydrogen-bonding sites via N–H groups.

-

Methoxyethyl substituent: Enhancing solubility and influencing metabolic stability through steric and electronic effects .

-

Carboxamide linker: Facilitating hydrogen bonding with biological targets, such as enzymes or receptors .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₃O₂ |

| Molecular Weight | 329.39 g/mol |

| Calculated logP | 2.8 (Moderate lipophilicity) |

| Hydrogen Bond Donors | 2 (Indole NH, carboxamide NH) |

| Hydrogen Bond Acceptors | 4 (Carboxamide O, methoxy O) |

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole rings :

-

N1-Alkylation: Introduction of the 2-methoxyethyl group to 5-nitroindole under basic conditions (e.g., NaH/DMF), followed by nitro reduction to yield 5-aminoindole.

-

Carboxamide Formation: Coupling the amine with indole-2-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) .

-

Purification: Chromatographic techniques to isolate the target compound, with yields typically ranging from 40–60%.

Challenges and Solutions

-

Regioselectivity: Alkylation at N1 over C3 is achieved using bulky bases to sterically hinder competing sites .

-

Solubility Issues: The methoxyethyl group mitigates poor aqueous solubility inherent to indole derivatives, as evidenced by improved logP values compared to unsubstituted analogs .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Indole derivatives disrupt bacterial membranes via lipid bilayer interactions and efflux pump inhibition . The carboxamide group in this compound may target penicillin-binding proteins (PBPs), akin to β-lactam antibiotics, though specific MIC data remain pending .

CNS Penetration and Neuroactivity

Structural analogs with reduced P-glycoprotein (P-gp) recognition achieve measurable brain concentrations . The methoxyethyl group in this compound likely diminishes P-gp-mediated efflux, as demonstrated by rhodamine123 uptake assays in MDR1-MDCKII cells (2.3-fold increase vs. controls) . Potential applications include Alzheimer’s disease therapy through β-secretase inhibition .

Pharmacokinetic and Toxicological Profiles

Metabolic Stability

Mouse liver microsome assays for related indole-2-carboxamides reveal t₁/₂ = 45–60 min, a 40% improvement over earlier leads . The methoxyethyl group reduces cytochrome P450 3A4-mediated oxidation, prolonging systemic exposure .

Toxicity Considerations

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Indole Derivatives

| Compound | Anticancer IC₅₀ (μM) | logP | P-gp Substrate |

|---|---|---|---|

| Target Compound | 1.2–5.6* | 2.8 | No |

| 5-Methoxyindole | >50 | 1.9 | Yes |

| Indole-3-carbinol | 8.7 | 2.1 | Yes |

| Indomethacin | N/A | 4.3 | Yes |

*Estimated based on structural analogs .

Future Directions and Applications

Drug Development

-

Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) in oncology .

-

CNS Drug Design: Structural tweaks to enhance blood-brain barrier penetration for neurodegenerative diseases .

Synthetic Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume